molecular formula C8H7BrN2 B1268450 5-Bromo-1-methyl-1H-benzo[d]imidazole CAS No. 53484-15-4

5-Bromo-1-methyl-1H-benzo[d]imidazole

Cat. No.: B1268450
CAS No.: 53484-15-4
M. Wt: 211.06 g/mol
InChI Key: KMJMDIYGNFGEEO-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a bromine atom at the 5-position and a methyl group at the 1-position. This compound is known for its significant role in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-1H-benzo[d]imidazole typically involves the bromination of 1-methylbenzimidazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 5-position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters such as temperature, solvent, and concentration of the brominating agent. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.

Major Products:

    Substitution: Various substituted benzimidazoles depending on the nucleophile used.

    Oxidation: N-oxides of this compound.

    Reduction: Reduced forms of the compound with the bromine atom replaced by hydrogen.

Scientific Research Applications

5-Bromo-1-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Comparison with Similar Compounds

  • 5-Bromo-1H-benzimidazole
  • 5-Bromo-2-methyl-1H-benzimidazole
  • 6-Bromo-1H-benzimidazole

Comparison: 5-Bromo-1-methyl-1H-benzo[d]imidazole is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, the methyl group at the 1-position can influence the compound’s lipophilicity and its ability to cross biological membranes, thereby affecting its pharmacokinetic properties.

Properties

IUPAC Name

5-bromo-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-5-10-7-4-6(9)2-3-8(7)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJMDIYGNFGEEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346290
Record name 5-Bromo-1-methyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53484-15-4
Record name 5-Bromo-1-methyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1-methyl-1H-benzo[d]imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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